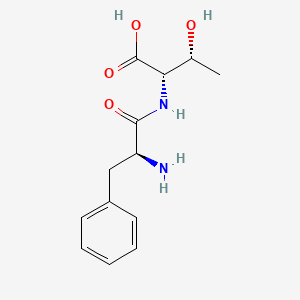![molecular formula C14H12N2OSe B14136827 1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one CAS No. 89155-28-2](/img/structure/B14136827.png)
1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one is a complex organic compound that features a benzimidazole moiety linked to a selenophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one typically involves the condensation of 1-methyl-1H-benzimidazole with a selenophene derivative. One common method includes the reaction of 1-methyl-1H-benzimidazole with 2-bromo-5-selenophenyl ethanone under basic conditions, using a palladium catalyst to facilitate the coupling reaction . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The selenophene ring can be oxidized to form selenoxide derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Mechanism of Action
The mechanism of action of 1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their function and leading to antimicrobial and anticancer effects . The selenophene ring contributes to the compound’s electronic properties, making it useful in materials science applications.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride: Similar structure but lacks the selenophene ring.
2-(2-Aminophenyl)benzimidazole: Contains a benzimidazole moiety but with different substituents.
Uniqueness
1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one is unique due to the presence of both benzimidazole and selenophene rings, which confer distinct electronic and bioactive properties. This combination makes it a versatile compound for various applications in chemistry, biology, and materials science .
Properties
CAS No. |
89155-28-2 |
|---|---|
Molecular Formula |
C14H12N2OSe |
Molecular Weight |
303.23 g/mol |
IUPAC Name |
1-[5-(1-methylbenzimidazol-2-yl)selenophen-2-yl]ethanone |
InChI |
InChI=1S/C14H12N2OSe/c1-9(17)12-7-8-13(18-12)14-15-10-5-3-4-6-11(10)16(14)2/h3-8H,1-2H3 |
InChI Key |
HNQKPRKBURKJQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C([Se]1)C2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


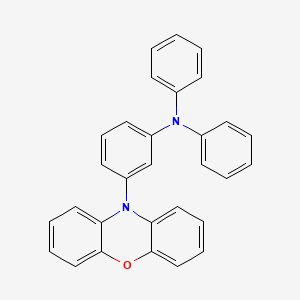
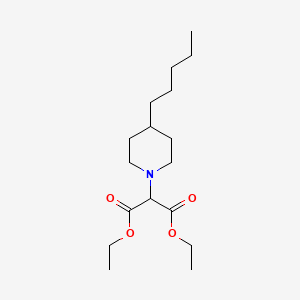
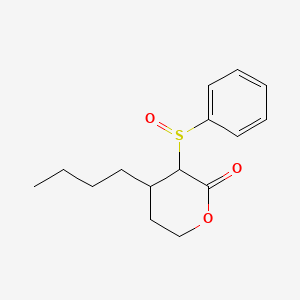
![Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]-](/img/structure/B14136773.png)
![N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14136775.png)
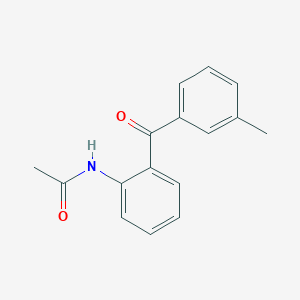
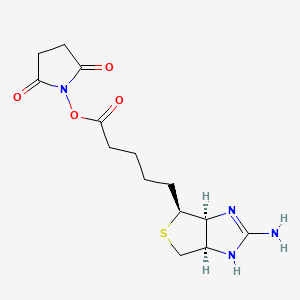


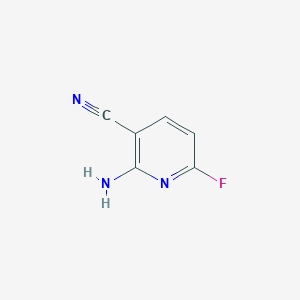


![4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine](/img/structure/B14136809.png)
